

Z-D-Tyr-OH CAS number and molecular weight

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Compound of Interest

Compound Name: Z-D-Tyr-OH

Cat. No.: B554473

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In-Depth Technical Guide: Z-D-Tyr-OH

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides comprehensive information on N-Carbobenzyloxy-D-tyrosine (**Z-D-Tyr-OH**), a crucial building block in peptide synthesis and drug discovery. This document outlines its physicochemical properties, applications, and a detailed experimental protocol for its use in solid-phase peptide synthesis.

Core Data Presentation

The following tables summarize the key quantitative and qualitative data for **Z-D-Tyr-OH**.

Table 1: Physicochemical Properties of **Z-D-Tyr-OH**

Property	Value	Reference
CAS Number	64205-12-5	[1][2]
Molecular Weight	315.32 g/mol	[1]
Molecular Formula	C ₁₇ H ₁₇ NO ₅	[1]
Form	Powder	[1]
Assay	≥98.0% (TLC)	[1]

Table 2: Identification and Database Information

Identifier	Value
Synonyms	Z-D-tyrosine
Beilstein/REAXYS Number	6071009
MDL Number	MFCD00063031
PubChem Substance ID	57653809

Applications in Research and Development

Z-D-Tyr-OH is a valuable amino acid derivative primarily utilized in the synthesis of peptides and peptidomimetics. Its D-configuration offers a strategic advantage in drug design by enhancing the proteolytic stability of the resulting peptides, a critical factor for improving their in vivo half-life.

Key application areas include:

- **Peptide Synthesis:** It serves as a fundamental building block in the synthesis of peptides for various therapeutic and research applications.[\[3\]](#)
- **Drug Development:** The incorporation of **Z-D-Tyr-OH** into peptide structures can enhance their stability and bioavailability, making it a key component in the formulation of novel therapeutics.[\[3\]](#)
- **Neuroscience Research:** As a derivative of tyrosine, it plays a role in studies related to neurotransmitter synthesis, particularly dopamine, which is valuable for research into neurological disorders.[\[3\]](#)

Experimental Protocols

The following is a detailed methodology for the incorporation of a protected D-tyrosine derivative in solid-phase peptide synthesis (SPPS). This protocol is adapted from established methods for similar amino acid derivatives and serves as a representative workflow.

Objective: Manual solid-phase synthesis of a model peptide containing a protected D-tyrosine residue on a Merrifield resin.

Materials:

- Merrifield resin
- **Z-D-Tyr-OH**
- Other required Boc-protected amino acids
- Dichloromethane (DCM)
- N,N-Dimethylformamide (DMF)
- Trifluoroacetic acid (TFA)
- Diisopropylethylamine (DIEA)
- Dicyclohexylcarbodiimide (DCC)
- 1-Hydroxybenzotriazole (HOBt)
- Acetic anhydride
- Pyridine
- Hydrofluoric acid (HF)
- p-Cresol
- Thioanisole

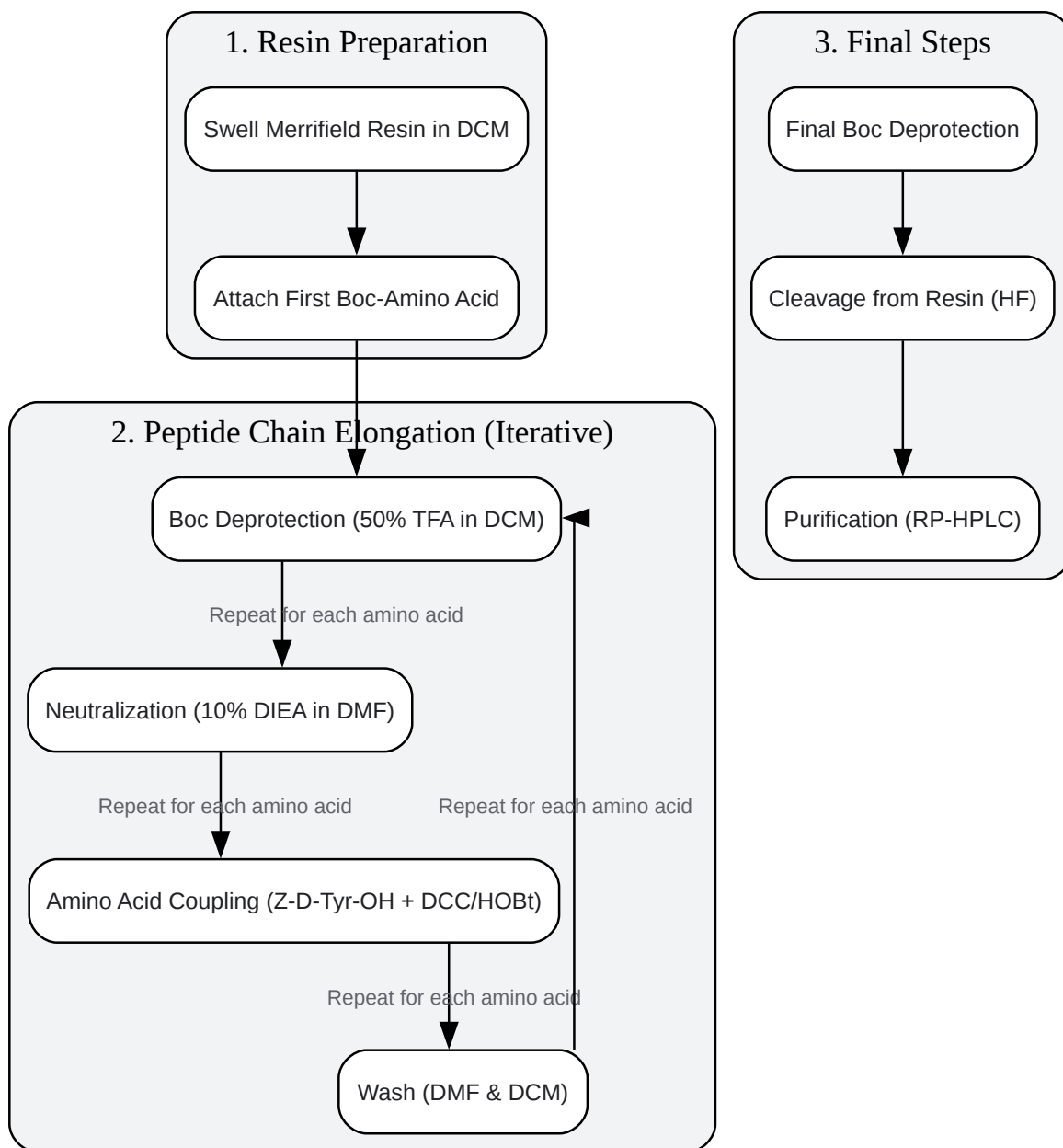
Procedure:

- Resin Swelling: Swell the Merrifield resin in DCM for 1 hour in a reaction vessel.
- First Amino Acid Attachment:
 - Dissolve the first Boc-protected amino acid in a mixture of ethanol and water.
 - Neutralize with an aqueous solution of cesium carbonate to pH 7.0.

- Lyophilize to obtain the Boc-amino acid cesium salt.
- Dissolve the cesium salt in DMF and add it to the swollen resin.
- Peptide Chain Elongation (Iterative Cycles):
 - Boc Deprotection:
 - Wash the resin with DCM.
 - Treat with 50% TFA in DCM for 2 minutes, filter, and then treat with a fresh solution for 30 minutes.
 - Wash the resin with DCM, isopropanol, and then DCM again.
 - Neutralization:
 - Wash the resin with DMF.
 - Treat with 10% DIEA in DMF twice.
 - Wash the resin with DMF.
 - Coupling (for **Z-D-Tyr-OH** or other amino acids):
 - In a separate vial, dissolve **Z-D-Tyr-OH** (3 eq.) and HOBt (3 eq.) in DMF.
 - Add DCC (3 eq.) in DCM and pre-activate for 10 minutes at 0°C.
 - Add the activated amino acid solution to the resin and agitate for 1-2 hours.
 - Monitor the reaction using the Kaiser test.
 - Capping (if coupling is incomplete):
 - Treat the resin with a solution of acetic anhydride/pyridine/DCM.
 - Washing: After successful coupling, wash the resin with DMF and DCM.

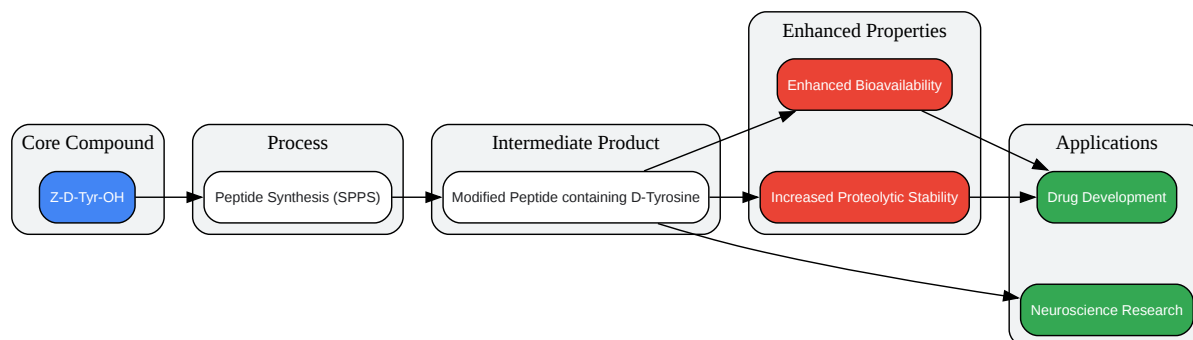
- Final Deprotection and Cleavage:
 - After the final coupling and deprotection cycle, wash the peptide-resin thoroughly and dry under vacuum.
 - Transfer the dried peptide-resin to an HF cleavage apparatus.
 - Add a scavenger cocktail (e.g., 90% HF, 5% p-cresol, 5% thioanisole) and stir at 0°C for 1-2 hours.
- Purification:
 - Precipitate the crude peptide with cold diethyl ether.
 - Purify the peptide using preparative reverse-phase high-performance liquid chromatography (RP-HPLC).

Visualizations



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Caption: Solid-Phase Peptide Synthesis (SPPS) Workflow for incorporating **Z-D-Tyr-OH**.



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Caption: Logical relationships of **Z-D-Tyr-OH** in research and development.

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